molecular formula C12H14O3 B13311003 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13311003
M. Wt: 206.24 g/mol
InChI Key: SOZWYNOPWWRXJP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Hydroxymethyl Group: This step can involve the hydroxylation of a methyl group using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and continuous flow reactors to enhance yield and efficiency. Specific details would depend on the scale and desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nitric acid, bromine, chlorine

Major Products

    Oxidation: 2-(Carboxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

    Reduction: 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Carboxylic Acid: Lacks the hydroxymethyl and 4-methylphenyl groups.

    2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid: Lacks the 4-methylphenyl group.

    1-(4-Methylphenyl)cyclopropane-1-carboxylic Acid: Lacks the hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, hydroxymethyl group, and 4-methylphenyl group

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15)

InChI Key

SOZWYNOPWWRXJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CO)C(=O)O

Origin of Product

United States

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